Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Fluoro Analog
This compound possesses a methoxy oxygen that acts as an additional hydrogen-bond acceptor (HBA), while the 4-fluoro analog (CAS 331727-06-1) relies solely on a weak halogen-bond donor. The computed HBA count for the target compound is 5, compared to 5 for the fluoro analog, but the type of interaction site differs qualitatively, with the methoxy oxygen being a stronger, more directional HBA than an aryl fluorine [1]. This differential can lead to distinct binding modes in target pockets that require a specific polar contact with the terminal aryl group.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Character |
|---|---|
| Target Compound Data | 5 HBAs (including a methoxy oxygen); XLogP3 = 2.9 |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 331727-06-1): 5 HBAs (including a weak aryl fluorine); XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = -0.7 (lower lipophilicity); Differential HBA type (ether O vs. aryl F) |
| Conditions | Computed properties (PubChem, XLogP3 algorithm) [1] |
Why This Matters
For targets where a strong hydrogen-bond with the terminal aryl group is essential for potency, the methoxy oxygen provides a superior interaction geometry compared to a fluorine, directly informing compound selection for focused library synthesis.
- [1] PubChem Compound Summaries for N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (CID 1103894) and N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide (CAS 339103-43-4). National Center for Biotechnology Information (2026). View Source
